molecular formula C28H29N3O4S B2506494 N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide CAS No. 851715-44-1

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide

Cat. No. B2506494
M. Wt: 503.62
InChI Key: FQHQZIZAEQXNFO-UHFFFAOYSA-N
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Description

The compound "N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide" is a complex organic molecule that appears to be related to various research areas, including the synthesis of sulfonamide derivatives and benzamide compounds. Although the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the preparation of N-sulfinylbenzamide, as described in the first paper, involves the reaction of benzamide with thionyl chloride in the presence of pyridine, followed by a reaction with styrene oxide to yield various products including oxathiadiazepine derivatives . Similarly, the synthesis of sulfonamide Schiff base ligands, as mentioned in the second paper, is achieved by reacting N-tosyl-ethylenediamine with salicylaldehyde . These methods suggest that the synthesis of the target compound would likely involve the formation of an amide bond, sulfonamide or sulfinyl groups, and possibly Schiff base formation as key steps.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray single-crystal diffraction, which provides detailed information about the arrangement of atoms within a molecule . The presence of functional groups such as sulfonamide and benzamide is likely to influence the overall geometry and electronic distribution in the molecule, which in turn affects its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of similar compounds is influenced by the presence of reactive functional groups. For example, the N-sulfinylbenzamide reacts with styrene oxide to produce a variety of products, indicating that the sulfinyl group can participate in nucleophilic addition reactions . The Schiff base ligands can form complexes with metals, suggesting that the compound may also have the ability to chelate metal ions, which could be relevant in catalysis or material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one under discussion are often determined by their functional groups and molecular structure. Techniques such as FT-IR, UV–Vis, and TGA are used to characterize these properties . The presence of dimethoxybenzamide groups suggests potential for hydrogen bonding and may affect the solubility and stability of the compound. The photoluminescence measurements mentioned in the second paper also imply that the compound could exhibit interesting optical properties .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been a subject of synthesis and characterization in various studies, focusing on exploring its chemical properties and potential medicinal applications. For instance, research on derivatives of similar structures has investigated their antiulcer activities, demonstrating the relevance of structural modification in enhancing biological activities (Hosokami et al., 1992).

Role in Metabolic Studies

  • Metabolic profiling of similar compounds has been conducted to understand their transformation and interaction within biological systems. Studies have identified and characterized impurities in bulk drug batches, offering insights into the compound's stability and purity (Kancherla et al., 2018).

Herbicide and Insecticide Research

  • Research on analogous compounds has explored their utility in agricultural settings, such as examining herbicide runoff from ornamental container nurseries to assess environmental impact and efficacy (Keese et al., 1994).
  • Novel insecticides with unique chemical structures, resembling the compound , have shown strong activity against pests, indicating the potential of such compounds in integrated pest management programs (Tohnishi et al., 2005).

Drug Design and Pharmacological Activities

  • The structural framework of this compound is used in the design and synthesis of novel drugs, with studies focusing on understanding structure-activity relationships, and evaluating therapeutic potential against various diseases (Panchal et al., 2017).

Antimicrobial and Bactericidal Studies

  • Derivatives of similar chemical structures have been evaluated for their antimicrobial and bactericidal properties against a variety of strains, highlighting the potential use of these compounds in treating infections (Zadrazilova et al., 2015).

properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-34-24-13-12-21(16-25(24)35-2)28(33)29-14-15-31-18-26(22-10-6-7-11-23(22)31)36-19-27(32)30-17-20-8-4-3-5-9-20/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHQZIZAEQXNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide

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